N-(5-chloro-2-phenoxyphenyl)acetamide
Description
N-(5-chloro-2-phenoxyphenyl)acetamide is an acetamide derivative featuring a 5-chloro-substituted phenoxyphenyl group. Its molecular formula is C₁₄H₁₁ClNO₂, with a monoisotopic mass of 268.0504 Da. The compound’s structure includes a phenoxy ring substituted with chlorine at the 5-position and an acetamide group at the 2-position of the phenyl ring.
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10(17)16-13-9-11(15)7-8-14(13)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVDOMIWLSXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-phenoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with Antimicrobial Activity
Substituent Effects on Bioactivity
Compounds 47–50 from Ravindra et al. () share the acetamide core but incorporate benzo[d]thiazole-sulfonyl-piperazine moieties. For instance:
- Compound 47 : N-(3,5-difluorophenyl)acetamide derivative showed MIC = 1.56 µg/mL against Staphylococcus aureus.
- Compound 49 : N-(thiazol-2-yl)acetamide exhibited IC₅₀ = 3.12 µg/mL against Candida albicans.
In contrast, N-(5-chloro-2-phenoxyphenyl)acetamide lacks the sulfonyl-piperazine group, which may reduce broad-spectrum antimicrobial activity but enhance selectivity for specific targets .
Table 1: Antimicrobial Activity of Selected Acetamides
Chlorophenyl Derivatives with Cytotoxic Properties
highlights N-(3-chloro-4-hydroxyphenyl)acetamide (4) and N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5), which are chlorinated acetamides with hydroxyl groups. These compounds demonstrated 38–43% lethality in brine shrimp assays at 0.1 mg/mL, indicating moderate cytotoxicity. The absence of hydroxyl groups in this compound may reduce its cytotoxicity but improve metabolic stability .
Quinazolinyl-Acetamide Hybrids
A structurally complex analogue, 2-(7-chloro-4-oxo-3(4H)-quinazolinyl)-N-(5-chloro-2-phenoxyphenyl)acetamide (), incorporates a quinazolinone ring. However, the increased steric bulk may reduce bioavailability compared to the simpler phenoxyphenyl derivative .
Physicochemical and Pharmacokinetic Comparisons
The phenoxyphenyl derivative balances moderate lipophilicity and bioavailability, making it more drug-like than bulkier analogues like the quinazolinyl hybrid.
Mechanistic and Functional Insights
- Antimicrobial vs. Cytotoxic Activity: While sulfonyl-piperazine acetamides () target microbial membranes or enzymes, chlorophenyl derivatives () may intercalate DNA or inhibit topoisomerases. The phenoxyphenyl structure’s mechanism remains underexplored but could involve kinase or protease modulation.
- Synthetic Utility: Unlike intermediates such as N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, this compound is less reactive but more stable, favoring direct therapeutic applications over synthetic versatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
